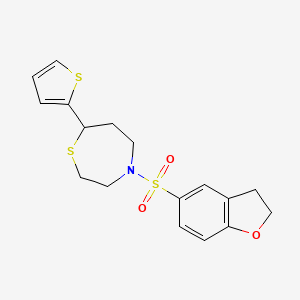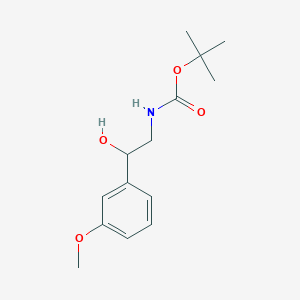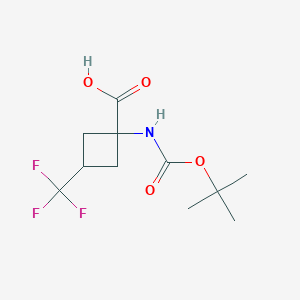
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about seems to be a type of amino acid derivative. It contains a cyclobutanecarboxylic acid group, a trifluoromethyl group, and a tert-butoxycarbonylamino group . The tert-butoxycarbonyl (Boc) group is a common protective group used in peptide synthesis .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . This might be a step in the reactions involving this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Sciences
Continuous photo flow synthesis has been explored for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative closely related to 1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid. This compound serves as a useful building block for preparing various biologically active compounds and those in material sciences containing cyclobutane ring systems labeled with deuterium atoms. Its application extends to the synthesis of internal standards for drug candidate compounds in quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies (Yamashita, T., Nishikawa, H., & Kawamoto, T., 2019).
Synthesis of Novel Antibiotic Analogs
The synthesis of novel cyclobutanone analogs of β-lactam antibiotics has been reported, achieved through [2+2] cycloaddition and intramolecular nitrene insertion strategies. This process leads to the creation of compounds with potential antibiotic properties, showcasing the versatility of the cyclobutanecarboxylic acid framework in drug discovery (Martyres, D., Baldwin, J., Adlington, R., Lee, V., Probert, M., & Watkin, D., 2001).
Development of tert-Butylating Reagents
The development of a new tert-butylating reagent, TriAT-tBu, for the acid-catalyzed tert-butylation of alcohols and carboxylic acids, underscores the significance of tert-butoxycarbonyl functional groups in synthetic organic chemistry. This reagent enables the conversion of various alcohols and carboxylic acids into their corresponding tert-butyl ethers and esters, facilitating modifications essential for the synthesis of complex molecules (Yamada, K., Hayakawa, N., Fujita, H., Kitamura, M., & Kunishima, M., 2016).
Catalytic Applications
Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides has been detailed, producing iminocarboxylates as precursors to fluorinated alpha-amino acids. This method highlights the utility of catalysis in introducing tert-butoxycarbonyl protection, a pivotal step in synthesizing amino acid derivatives (Amii, H., Kishikawa, Y., Kageyama, K., & Uneyama, K., 2000).
Chelating Agent Synthesis
1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a precursor chelating agent for lanthanide ions, useful in improving the targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media in molecular imaging. This example illustrates the broader applications of tert-butoxycarbonyl derivatives in facilitating the synthesis of complex molecules for biomedical research (Li, C., Winnard, P., & Bhujwalla, Z., 2009).
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17)4-6(5-10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPITRHRQFTXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

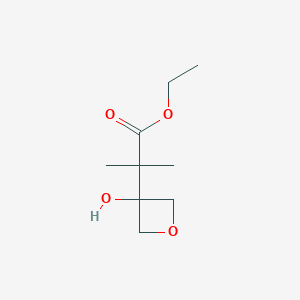

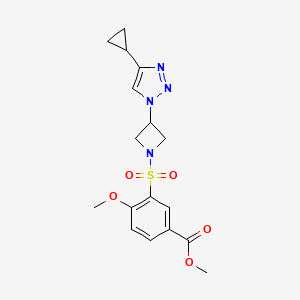
![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)
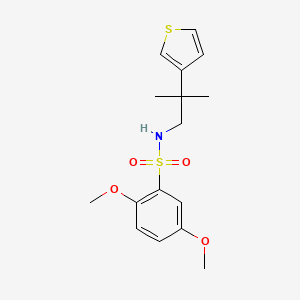
![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
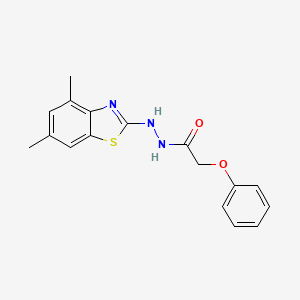
![3-(3-Methylpyrazol-1-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2794323.png)
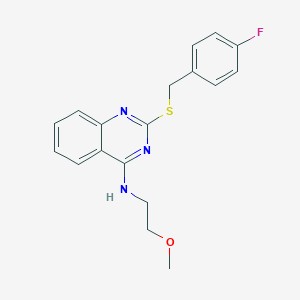
![Tert-butyl N-[(3S,4R)-1-(2-chloropropanoyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2794325.png)

